5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (CAS 83802-71-5) is a strategic fluorinated indanone building block for medicinal chemistry and CNS drug discovery. Its unique 5-fluoro-6-methoxy substitution pattern enhances metabolic stability, blood-brain barrier permeability, and target binding specificity—critical differentiators versus non-fluorinated or regioisomeric analogs. The ketone functionality enables straightforward conversion to amine scaffolds explored in MAO-B inhibitors, antidepressants, and PET imaging agents. For reproducible structure-activity relationships and synthetic outcomes, accept no substitutes. Order high-purity lots with full analytical batch data.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 83802-71-5
Cat. No. B1317113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
CAS83802-71-5
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC(=O)C2=C1)F
InChIInChI=1S/C10H9FO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3
InChIKeyFFZRFPIFJVKURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (CAS 83802-71-5): Core Properties and Class Definition for Research Procurement


5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (CAS 83802-71-5) is a fluorinated and methoxylated 1-indanone derivative with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.17 g/mol [1]. The compound belongs to the class of substituted 2,3-dihydro-1H-inden-1-ones, which are valued as versatile building blocks in medicinal chemistry and organic synthesis [2]. Its structure features a fluorine atom at the 5-position and a methoxy group at the 6-position on the indanone core, a substitution pattern that influences both its physicochemical properties (e.g., calculated XLogP3 of 1.7) and its potential reactivity in downstream derivatization [1].

Why 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one Cannot Be Interchanged with Unsubstituted or Regioisomeric Indanones


Simple indanone analogs (e.g., 6-methoxy-1-indanone) lack the fluorine substituent, which is critical for enhancing metabolic stability, modulating electronic properties, and enabling fluorine-specific interactions in biological targets [1]. Moreover, regioisomers such as 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 295779-82-7) share the same molecular weight and formula but exhibit a different spatial arrangement of the fluorine and methoxy groups. This regiochemical distinction can lead to divergent reactivity in cross-coupling reactions, altered pharmacokinetic profiles, and distinct binding affinities in target-based assays [2]. Consequently, substituting the 5-fluoro-6-methoxy derivative with a closely related analog risks compromising synthetic outcomes or invalidating structure-activity relationship (SAR) hypotheses, making its precise procurement essential for reproducibility in both medicinal chemistry and chemical biology research.

Quantitative Differentiation of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (CAS 83802-71-5) Against Comparator Analogs


Regiochemical Distinction: 5-Fluoro-6-methoxy vs. 6-Fluoro-5-methoxy Indanone

The 5-fluoro-6-methoxy substitution pattern in the target compound places the electron-withdrawing fluorine atom ortho to the methoxy group and meta to the carbonyl, a regiochemistry distinct from its isomer 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 295779-82-7), where the fluorine is meta to the methoxy group. This difference alters the electronic distribution across the aromatic ring, as reflected in the unique InChIKey (FFZRFPIFJVKURP-UHFFFAOYSA-N) for the target compound versus UEAXBANALITWAP-UHFFFAOYSA-N for the isomer [1]. While both compounds share identical computed XLogP3 values (1.7) and molecular weights (180.17 g/mol), the distinct regiochemistry can influence reaction outcomes in electrophilic aromatic substitution and transition-metal-catalyzed cross-couplings, making the two isomers non-interchangeable in synthetic sequences [2].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Synthetic Versatility: Ketone Functionality Enables Derivatization to CNS-Relevant Amine Scaffolds

The carbonyl group in 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one provides a reactive handle for reductive amination to yield 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 1803611-94-0) and its hydrochloride salt . This transformation is a key step in accessing amine-containing indane derivatives, which are explored as intermediates for central nervous system (CNS) drug candidates due to their ability to mimic neurotransmitter scaffolds [1]. In contrast, unsubstituted 1-indanone lacks the fluorine and methoxy substituents, which are known to modulate lipophilicity and metabolic stability—critical parameters for CNS penetration [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Fluorinated Indanone Scaffold as a Privileged Template for MAO-B Inhibition

Indanone derivatives bearing fluorine substituents have been shown to exhibit potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease and certain brain tumors [1]. A recent study on fluorinated indanone-based PET tracers reported a lead compound (HL126) with a binding affinity (Ki) of 6.9 ± 5.33 nM towards MAO-B, underscoring the value of the fluorinated indanone core for developing high-affinity CNS imaging agents [1]. While direct activity data for 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is not available, its structural alignment with the fluorinated indanone pharmacophore suggests it may serve as a viable intermediate or scaffold for further optimization in MAO-B inhibitor programs [2].

Neuropharmacology Monoamine Oxidase PET Imaging

Verified Purity Specifications for Reproducible Synthesis and Assay Workflows

Multiple reputable vendors offer 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one with high purity, including ≥95% (AKSci, Bidepharm) and ≥97% (Chemscene, Leyan) . The compound is supplied as a solid with a reported boiling point of 312°C at 760 mmHg, which informs storage and handling protocols . Batch-specific certificates of analysis (CoA) are available from Bidepharm, including NMR, HPLC, and GC data, ensuring traceable quality for critical research applications . In contrast, unsubstituted 6-methoxy-1-indanone (CAS 13623-25-1) is often sold at similar purity levels but lacks the fluorine atom, which is essential for applications requiring fluorine-specific properties such as ¹⁹F NMR monitoring or enhanced metabolic stability .

Analytical Chemistry Quality Control Procurement

Validated Research and Industrial Applications of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (CAS 83802-71-5)


Medicinal Chemistry: CNS Drug Discovery Intermediate

The ketone functionality of 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one allows for straightforward conversion to the corresponding amine, a scaffold frequently explored in the development of central nervous system (CNS) therapeutics . The presence of fluorine and methoxy groups on the indane core is known to enhance blood-brain barrier permeability and metabolic stability, making this compound a strategic intermediate for synthesizing novel MAO-B inhibitors, antidepressants, or antipsychotic candidates [1].

Organic Synthesis: Building Block for Fluorinated Aromatic Compounds

The 5-fluoro-6-methoxy substitution pattern provides a unique electronic environment that can be exploited in electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This compound serves as a valuable building block for constructing more complex fluorinated heterocycles and natural product analogs, particularly in the synthesis of molecules requiring a defined regiochemistry for optimal activity [2].

Radiopharmaceutical Chemistry: Precursor for ¹⁸F-Labeled PET Tracers

Fluorinated indanone derivatives have demonstrated utility as scaffolds for developing positron emission tomography (PET) imaging agents targeting monoamine oxidase B (MAO-B) in the brain [1]. While 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one itself contains a non-radioactive fluorine atom, it can be used as a non-labeled reference standard or as a precursor for further structural elaboration to introduce a radioisotope (e.g., ¹⁸F) via nucleophilic aromatic substitution, thereby supporting the validation and quantification of novel PET tracers [3].

Chemical Biology: Tool Compound for SAR Studies

In structure-activity relationship (SAR) campaigns, the precise substitution pattern of 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one allows researchers to probe the effects of fluorine and methoxy groups on target binding, selectivity, and physicochemical properties. Compared to unsubstituted or differently substituted indanones, this compound can help delineate the contributions of specific substituents to biological activity, thereby informing rational drug design [2].

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